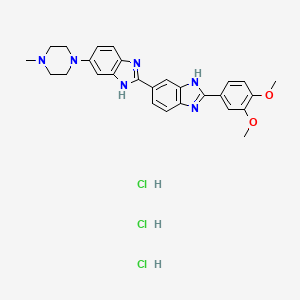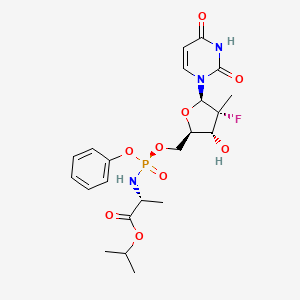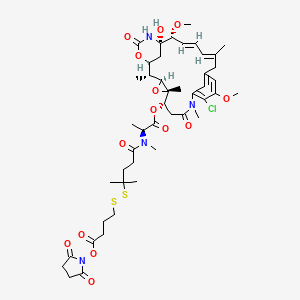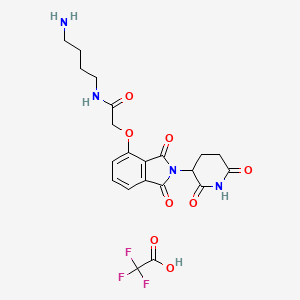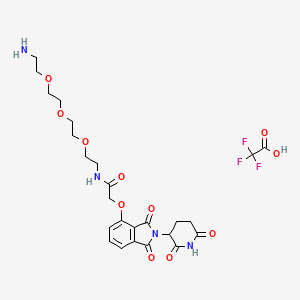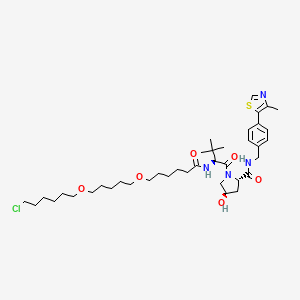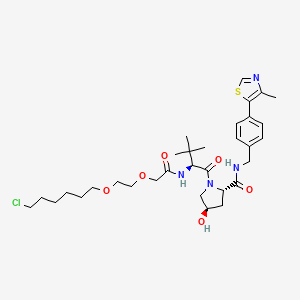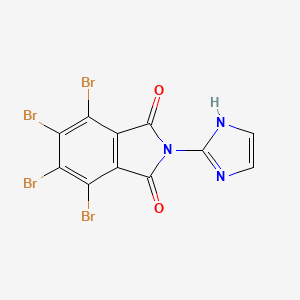
tBID
Übersicht
Beschreibung
Truncated BID (tBID) ist ein pro-apoptotisches Protein, das eine entscheidende Rolle im intrinsischen Weg der Apoptose spielt. Es wird aus dem vollständigen BID-Protein abgeleitet, das zur Bcl-2-Familie gehört. Nach Aktivierung durch Caspase-8 wird BID gespalten, um this compound zu bilden, das dann in die Mitochondrien transloziert, um den apoptotischen Prozess zu initiieren .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von this compound beinhaltet die Spaltung von vollständigem BID durch Caspase-8. Diese enzymatische Reaktion wird typischerweise unter physiologischen Bedingungen durchgeführt, wobei Caspase-8 und BID in einer geeigneten Pufferlösung vorhanden sind .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound ist aufgrund seiner spezifischen biologischen Rolle und der Komplexität seiner Synthese nicht üblich. Die rekombinante DNA-Technologie kann verwendet werden, um this compound in großen Mengen zu produzieren. Dies beinhaltet das Klonen des BID-Gens in einen Expressionsvektor, die Transformation in einen geeigneten Wirt (wie z. B. E. coli) und die Induktion der Expression des Proteins. Das exprimierte Protein wird dann mittels Affinitätschromatographie gereinigt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of tBID involves the cleavage of full-length BID by caspase-8. This enzymatic reaction is typically carried out under physiological conditions, with the presence of caspase-8 and BID in a suitable buffer solution .
Industrial Production Methods: Industrial production of this compound is not common due to its specific biological role and the complexity of its synthesis. recombinant DNA technology can be employed to produce this compound in large quantities. This involves cloning the BID gene into an expression vector, transforming it into a suitable host (such as E. coli), and inducing the expression of the protein. The expressed protein is then purified using affinity chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen: tBID unterliegt hauptsächlich Protein-Protein-Wechselwirkungen anstatt traditionellen chemischen Reaktionen. Es interagiert mit anderen Bcl-2-Familienproteinen, wie Bax und Bak, um die Permeabilisierung der äußeren mitochondrialen Membran (MOMP) und die anschließende Apoptose zu induzieren .
Häufige Reagenzien und Bedingungen: Die Interaktion von this compound mit anderen Proteinen findet typischerweise unter physiologischen Bedingungen statt, wie z. B. in einer Pufferlösung bei pH 7,4 und 37 °C. Häufig verwendete Reagenzien in diesen Studien umfassen Caspase-8 für die Spaltung von BID und verschiedene Puffer, um die geeigneten Bedingungen aufrechtzuerhalten .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Interaktion von this compound mit Bax oder Bak gebildet wird, ist die Permeabilisierung der äußeren mitochondrialen Membran, was zur Freisetzung von Cytochrom c und der Aktivierung nachgeschalteter apoptotischer Pfade führt .
Wissenschaftliche Forschungsanwendungen
tBID hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Apoptose, Krebsforschung und Medikamentenentwicklung. Es wird verwendet, um die Mechanismen des Zelltods zu untersuchen und potenzielle therapeutische Ziele für die Krebsbehandlung zu identifizieren. Zusätzlich wird this compound bei der Entwicklung von Krebsmedikamenten eingesetzt, die seine Aktivität modulieren können, um Apoptose in Krebszellen zu induzieren .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es in die Mitochondrien transloziert und mit anderen Bcl-2-Familienproteinen wie Bax und Bak interagiert. Diese Interaktion führt zur Oligomerisierung von Bax und Bak, wodurch Poren in der äußeren mitochondrialen Membran gebildet werden. Die Bildung dieser Poren führt zur Freisetzung von Cytochrom c aus den Mitochondrien, das dann die Caspase-Kaskade aktiviert und zur Apoptose führt . Die wichtigsten molekularen Ziele von this compound umfassen die äußere mitochondriale Membran und die Proteine Bax und Bak .
Wirkmechanismus
tBID exerts its effects by translocating to the mitochondria and interacting with other Bcl-2 family proteins, such as Bax and Bak. This interaction leads to the oligomerization of Bax and Bak, forming pores in the mitochondrial outer membrane. The formation of these pores results in the release of cytochrome c from the mitochondria, which then activates the caspase cascade and leads to apoptosis . The key molecular targets of this compound include the mitochondrial outer membrane and the proteins Bax and Bak .
Vergleich Mit ähnlichen Verbindungen
tBID ist unter den Bcl-2-Familienproteinen aufgrund seiner spezifischen Rolle bei der Verknüpfung des extrinsischen und intrinsischen Weges der Apoptose einzigartig. Ähnliche Verbindungen umfassen andere pro-apoptotische Bcl-2-Familienmitglieder, wie Bax, Bak und Bim. This compound ist in seiner Fähigkeit, durch Caspase-8 aktiviert zu werden und seine anschließende Translokation in die Mitochondrien, einzigartig .
Liste ähnlicher Verbindungen:- Bax
- Bak
- Bim
Eigenschaften
IUPAC Name |
4,5,6,7-tetrabromo-2-(1H-imidazol-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H3Br4N3O2/c12-5-3-4(6(13)8(15)7(5)14)10(20)18(9(3)19)11-16-1-2-17-11/h1-2H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXVUBDNHQEMGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H3Br4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




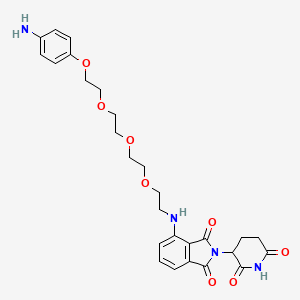
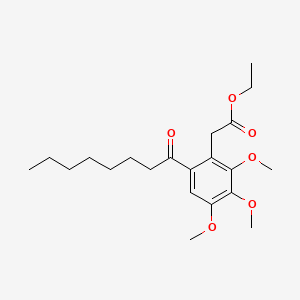

![2-iodo-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride](/img/structure/B560569.png)
